![molecular formula C9H11NaO5 B13567968 sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate CAS No. 1456609-34-9](/img/structure/B13567968.png)
sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate is a chemical compound with the molecular formula C9H11NaO5 and a molecular weight of 222.1704 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a 2-oxooxan-3-ylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves several steps. One common method includes the reaction of ethyl oxalate with sodium ethoxide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the product is isolated through crystallization or precipitation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are alcohols and aldehydes.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.
Applications De Recherche Scientifique
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparaison Avec Des Composés Similaires
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate can be compared with similar compounds such as sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate . While both compounds share similar structural features, the presence of different substituents (e.g., fluorine in the latter) can lead to variations in their chemical reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
1456609-34-9 |
|---|---|
Formule moléculaire |
C9H11NaO5 |
Poids moléculaire |
222.17 g/mol |
Nom IUPAC |
sodium;(1E)-2-ethoxy-2-oxo-1-(2-oxooxan-3-ylidene)ethanolate |
InChI |
InChI=1S/C9H12O5.Na/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11;/h10H,2-5H2,1H3;/q;+1/p-1/b7-6+; |
Clé InChI |
LQDDUEZUQMPHRT-UHDJGPCESA-M |
SMILES isomérique |
CCOC(=O)/C(=C\1/CCCOC1=O)/[O-].[Na+] |
SMILES canonique |
CCOC(=O)C(=C1CCCOC1=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


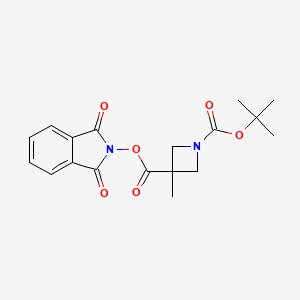
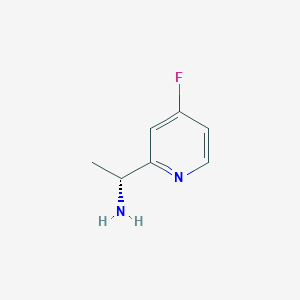

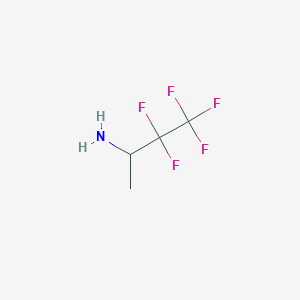
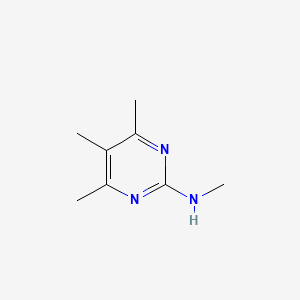
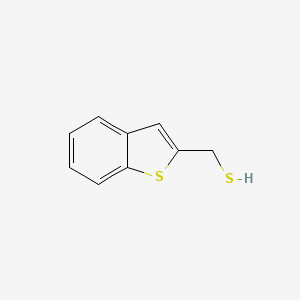
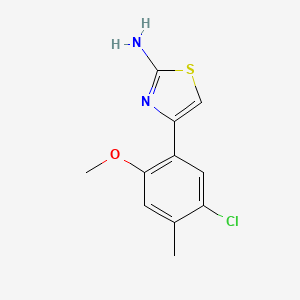
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
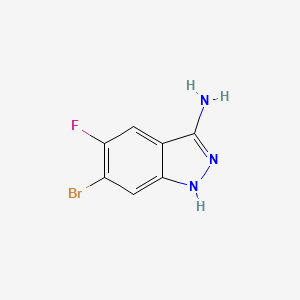
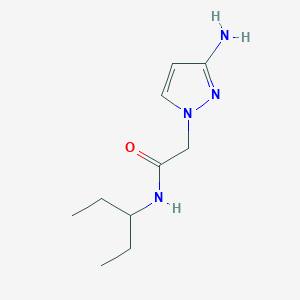
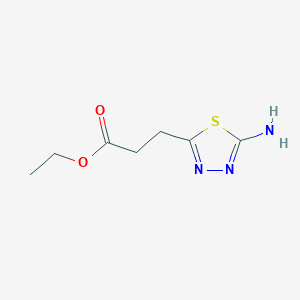
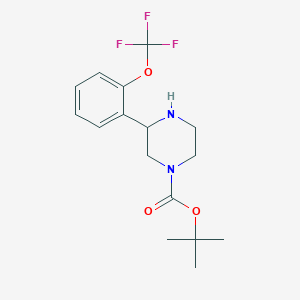

![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
